molecular formula C21H26ClN3O4S B2849157 2-(4-chlorophenyl)-N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)acetamide CAS No. 904830-23-5

2-(4-chlorophenyl)-N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)acetamide

Cat. No.: B2849157
CAS No.: 904830-23-5
M. Wt: 451.97
InChI Key: LSQKHYKLWAVACL-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)acetamide is a useful research compound. Its molecular formula is C21H26ClN3O4S and its molecular weight is 451.97. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Antifungal Applications

Researchers have synthesized acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, evaluating their antibacterial potentials against various bacterial strains, including Salmonella typhi, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis. These compounds, especially those with a 2-methylphenyl group, demonstrated significant growth inhibition of these strains, indicating potential for antibacterial application (Iqbal et al., 2017). Similarly, another study on N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide derivatives revealed their significant antibacterial, antifungal, and anthelmintic activity, showcasing their potential as broad-spectrum antimicrobial agents (Khan et al., 2019).

Alzheimer's Disease Therapy

A novel series of multifunctional amides has been explored for their enzyme inhibitory potentials and mild cytotoxicity, indicating their potential therapeutic applications in Alzheimer's disease. These compounds have shown moderate enzyme inhibitory activities against acetyl and butyrylcholinesterase enzymes, crucial targets for Alzheimer's disease treatment (Hassan et al., 2018).

Enzyme Inhibition for Therapeutic Applications

Research into 1,3,4-oxadiazole and acetamide derivatives of ethyl nipecotate has uncovered their antibacterial and anti-enzymatic potential, further supporting the diverse therapeutic applications of these compounds. These derivatives have demonstrated good inhibitory activity against gram-negative bacterial strains, along with low potential against lipoxygenase (LOX) enzyme, suggesting their use in targeting bacterial infections and inflammation-related diseases (Nafeesa et al., 2017).

Molecular Docking and Biological Potentials

A comprehensive study synthesized a series of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives, assessing their antimicrobial and anticancer activities. The findings indicated significant antimicrobial activity for certain compounds, comparable to standard drugs, and promising anticancer activity, highlighting the compound's potential as a lead for drug design (Mehta et al., 2019).

Properties

IUPAC Name

2-(4-chlorophenyl)-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClN3O4S/c1-29-20-8-6-19(7-9-20)24-11-13-25(14-12-24)30(27,28)15-10-23-21(26)16-17-2-4-18(22)5-3-17/h2-9H,10-16H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSQKHYKLWAVACL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CCNC(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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